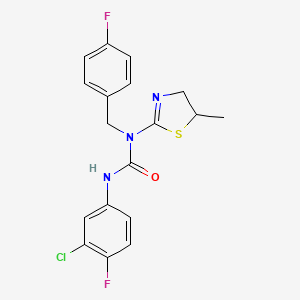![molecular formula C19H20N2O3 B15001485 1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester](/img/structure/B15001485.png)
1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methyl ester group, a benzamido group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Benzamido Group: The tetrahydroquinoline intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the benzamido group.
Esterification: Finally, the carboxylic acid group on the tetrahydroquinoline is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE: shares similarities with other tetrahydroquinoline derivatives, such as:
Uniqueness
The uniqueness of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group and the methyl ester group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 6-[(2-methylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-3-4-8-16(13)18(22)20-15-9-10-17-14(12-15)7-5-11-21(17)19(23)24-2/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,22) |
InChI Key |
ZWBJUWGSSUAAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B15001421.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001428.png)
![8-(4-fluorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15001434.png)

![3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15001438.png)
![Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-](/img/structure/B15001440.png)
![7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001450.png)

![1-(6-chloropyridazin-3-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15001462.png)

![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15001472.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B15001479.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001484.png)
![4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine](/img/structure/B15001486.png)
